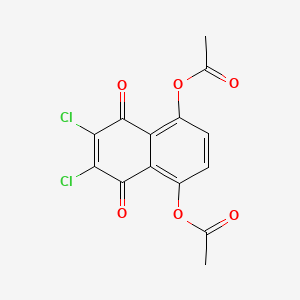
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a synthetic organic compound characterized by its unique structure, which includes acetyloxy and dichloro substituents on a dioxonaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Acetylation: The amino groups are acetylated using acetic anhydride to form acetamido derivatives.
Chlorination: The acetamido derivatives are chlorinated using reagents like thionyl chloride to introduce chlorine atoms.
Oxidation: The resulting compound undergoes oxidation to form the dioxonaphthalene core.
Acetylation: Finally, the compound is acetylated again to introduce the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxonaphthalene core to dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-methoxy-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a methoxy group instead of acetyloxy.
(4-hydroxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a hydroxy group instead of acetyloxy.
(4-acetyloxy-6,7-dibromo-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is unique due to its specific combination of acetyloxy and dichloro substituents on the dioxonaphthalene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
118006-14-7 |
|---|---|
Fórmula molecular |
C14H8Cl2O6 |
Peso molecular |
343.1 g/mol |
Nombre IUPAC |
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H8Cl2O6/c1-5(17)21-7-3-4-8(22-6(2)18)10-9(7)13(19)11(15)12(16)14(10)20/h3-4H,1-2H3 |
Clave InChI |
QIJKSJNUTOPANC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C(=C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


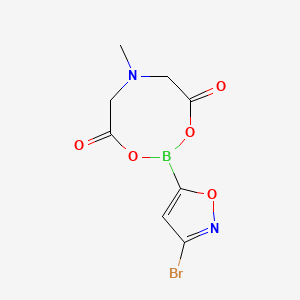

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
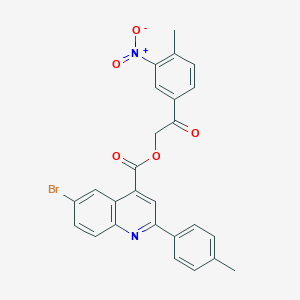
![2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride](/img/structure/B12046150.png)

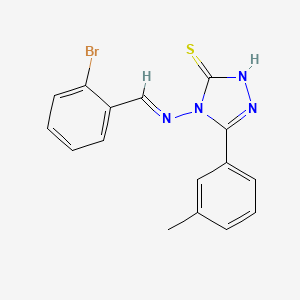
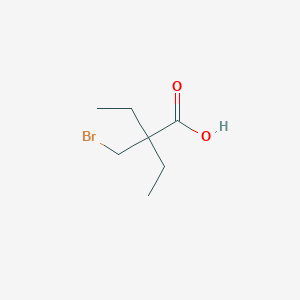
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)

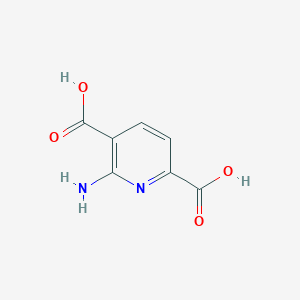
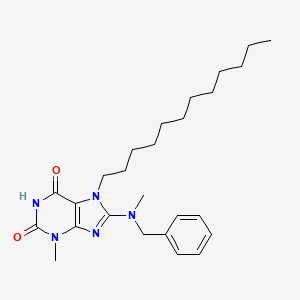
![4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12046224.png)
![2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B12046225.png)
